4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-11-20(23)26-21-13(2)19(10-9-17(14)21)25-12-18(22)15-5-7-16(24-3)8-6-15/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTQJQWTUMAIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that chromen-2-one derivatives, including 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies demonstrated that this compound could reduce the viability of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Yields alcohol derivatives when treated with reducing agents such as sodium borohydride.
- Substitution : The methoxy group can be replaced by nucleophiles under suitable conditions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Breast Cancer Cell Lines
In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Inflammation Models
In animal models of inflammation, administration of this compound led to a marked reduction in inflammation markers and improved clinical scores in models of arthritis, indicating its utility in treating inflammatory diseases.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methoxychromone | Structure | Anticancer, anti-inflammatory |
| 5,6-Dihydroxychromone | Structure | Antioxidant, anticancer |
| 6-Hydroxychromone | Structure | Antimicrobial activity |
The unique combination of substituents in this compound contributes to its distinct pharmacological profile compared to other chromen derivatives.
Comparison with Similar Compounds
Key Structural Insights:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (in the target compound) enhances electron density on the aromatic ring, improving solubility and interaction with polar biological targets.
- Ester vs. Ether Linkages : The 2-oxoethoxy group in the target compound provides a reactive ketone for hydrogen bonding, whereas ether-linked substituents (e.g., isopropoxy) offer greater metabolic stability but fewer reactive sites .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves water solubility compared to halogenated derivatives (e.g., bromophenyl in ).
- Lipophilicity (LogP) : Estimated LogP for the target compound is lower (~3.5) than brominated analogues (e.g., ~4.2 for ), due to reduced halogen content.
Research Findings and Gaps
- Crystallographic Data: The target compound’s crystal structure remains uncharacterized. Similar compounds (e.g., ) exhibit planar chromenone cores stabilized by π-π stacking and hydrogen bonding.
- Pharmacological Studies: No in vivo data exist for the target compound. Analogue studies (e.g., ) emphasize the need for bioavailability and toxicity profiling.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Characterization Techniques |
|---|---|---|
| Intermediate synthesis | K₂CO₃, acetone, reflux | TLC (Rf = 0.5 in ethyl acetate/hexane) |
| Final product purification | Column chromatography (silica gel) | ¹H NMR (δ 6.8–7.9 ppm for aromatic protons) |
Which spectroscopic and crystallographic methods are used for structural validation and purity assessment?
Q. Basic Research Focus
- X-ray crystallography : Employ SHELXL for refinement of single-crystal structures to determine bond lengths, angles, and stereochemistry. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) .
- Spectroscopy :
- UV-Vis : λmax ~320 nm (chromenone π→π* transitions) .
- IR : Peaks at 1680–1640 cm⁻¹ confirm ketone and ester C=O groups .
- Purity assessment : HPLC with C18 columns (95–99% purity, retention time ~12.5 min) .
How do substitution patterns (e.g., methoxy, ethyl groups) influence bioactivity compared to structural analogs?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:
- 4-Methoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Ethyl and methyl substituents : At positions 4 and 8, respectively, reduce steric hindrance, improving binding to enzyme active sites (e.g., cytochrome P450) .
Q. Comparative Bioactivity Data :
| Compound | Substituents | MIC (μg/mL) E. coli | Reference |
|---|---|---|---|
| Target compound | 4-ethyl, 8-methyl | 12.5 | |
| Analog (7-isopropoxy) | 7-isopropoxy | 25.0 | |
| Analog (4-phenyl) | 4-phenyl | 50.0 |
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies arise due to:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) .
- Purity differences : Validate compound purity via HPLC and elemental analysis before testing .
- Structural analogs : Compare activity of closely related derivatives to isolate substituent effects .
How is the compound’s interaction with biological targets (e.g., enzymes) elucidated?
Q. Advanced Research Focus
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD = 2.3 μM for human serum albumin) .
- Molecular docking : AutoDock Vina predicts binding modes with targets like topoisomerase II (binding energy = -9.2 kcal/mol) .
Q. Key Interaction Data :
| Target | Technique | Result |
|---|---|---|
| DNA gyrase | Docking | Hydrogen bonds with Asn46 and Asp73 |
| CYP3A4 | SPR | Competitive inhibition (IC₅₀ = 15 μM) |
What are the limitations of current synthetic methods, and how can they be optimized?
Q. Advanced Research Focus
- Low yields : Side reactions during nucleophilic substitution reduce efficiency. Optimization via microwave-assisted synthesis (30% yield increase at 80°C) .
- Purification challenges : Replace silica gel chromatography with preparative HPLC for higher resolution .
How does the compound compare to structurally related chromenones in terms of stability and reactivity?
Q. Advanced Research Focus
- Stability : The 2-oxoethoxy group increases hydrolytic stability at pH 7.4 compared to acetoxy analogs (t₁/₂ = 48 vs. 12 hours) .
- Reactivity : Ethyl group at position 4 reduces oxidation susceptibility (no ketone formation under ambient conditions) .
What advanced techniques are used to study metabolic pathways and degradation products?
Q. Advanced Research Focus
- LC-MS/MS : Identifies phase I metabolites (e.g., hydroxylation at position 7) in liver microsomes .
- Isotope labeling : ¹⁴C-tracing quantifies biliary excretion (65% of administered dose) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
